molecular formula C29H50O B12395829 Dihydro T-MAS-d6

Dihydro T-MAS-d6

Cat. No.: B12395829
M. Wt: 420.7 g/mol
InChI Key: FYHRVINOXYETMN-SKHDRLDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro T-MAS-d6, also known as 4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol, is a deuterated derivative of dihydro testis meiosis-activating sterol (T-MAS). It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C29H44D6O and a molecular weight of 420.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro T-MAS-d6 involves the incorporation of deuterium into the parent compound, dihydro T-MAS. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The compound is often produced in small quantities due to its specialized applications in research. The production process involves rigorous quality control measures, including the use of advanced analytical techniques to verify the isotopic composition and purity .

Chemical Reactions Analysis

Types of Reactions

Dihydro T-MAS-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce more reduced sterol derivatives .

Scientific Research Applications

Dihydro T-MAS-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and transformation of sterols in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sterol-based drugs.

    Industry: Applied in the development of new materials and compounds with enhanced properties .

Mechanism of Action

The mechanism of action of Dihydro T-MAS-d6 involves its role as an intermediate in the Kandutsch-Russell pathway, a key pathway in cholesterol biosynthesis. The compound interacts with various enzymes and molecular targets involved in sterol metabolism, influencing the production and regulation of cholesterol and other sterols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying sterol metabolism and related processes .

Properties

Molecular Formula

C29H50O

Molecular Weight

420.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3

InChI Key

FYHRVINOXYETMN-SKHDRLDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.